
5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸
説明
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .
Synthesis Analysis
Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are synthesized through various methods . For instance, one method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is based on the indole scaffold, which is also known as benzopyrrole . This structure contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, indolization in the presence of a mixture of glacial HOAc and HCl can provide the indole-2-hydroxy-3-hydroxymethyl-8-oxo-5,6,7,8-tetrahydrocarbazole .科学的研究の応用
抗がん免疫調節剤
5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸は、トリプトファンジオキシゲナーゼ阻害剤の調製における反応剤として機能し、これらは抗がん免疫調節剤としての可能性を秘めたピリジル-エテニル-インドールです。 これらの化合物は、免疫系を調節して癌細胞をより効果的に標的にすることができます .
抗HIV剤
インドール誘導体、特に5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸に関連するものは、抗HIV剤としての可能性について研究されています。 新規のインドリルおよびオキソクロメニルキサントン誘導体の分子ドッキング研究は、この分野で有望な結果を示しています .
植物ホルモン研究
この化合物は、高等植物におけるトリプトファンの分解によって生成される植物ホルモンであるインドール-3-酢酸と構造的に関連しています。 5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸のようなインドール誘導体に関する研究は、植物の成長と発達過程に対する洞察を提供することができます .
生物活性化合物の合成
インドール誘導体は、癌や微生物感染症など、さまざまな障害の治療のための生物活性化合物の合成においてますます使用されています。 5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸の汎用性は、この研究分野において貴重です .
フィトアレキシン研究
植物の防御機構において、5-ヒドロキシ-1-トシル-1H-インドール-3-カルボン酸のような化合物は、シロイヌナズナにおけるカマラキシンなどのフィトアレキシンに至る生合成経路の一部であり、植物を病原体から保護するのに役立ちます .
将来の方向性
Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The development of novel methods of synthesis has attracted the attention of the chemical community , indicating a promising future direction in this field.
作用機序
Target of Action
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, also known as 5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, including 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid, are known to affect various biochemical pathways . These compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can bind to proteins and other biomolecules, influencing their function and stability . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can alter cellular metabolism, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the interaction . For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound can also affect metabolic flux by altering the levels of metabolites and cofactors involved in energy production and biosynthesis . These interactions are important for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is essential for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of 5-Hydroxy-1-tosyl-1H-indole-3-carboxylic acid is important for elucidating its molecular mechanism of action.
特性
IUPAC Name |
5-hydroxy-1-(4-methylphenyl)sulfonylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-10-2-5-12(6-3-10)23(21,22)17-9-14(16(19)20)13-8-11(18)4-7-15(13)17/h2-9,18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCALMMBDMDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743697 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930112-00-8 | |
| Record name | 5-Hydroxy-1-(4-methylbenzene-1-sulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


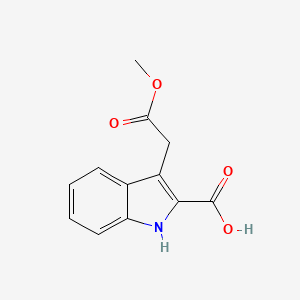

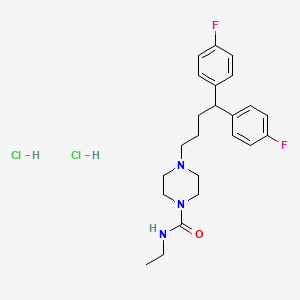
![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
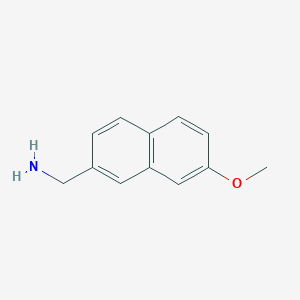
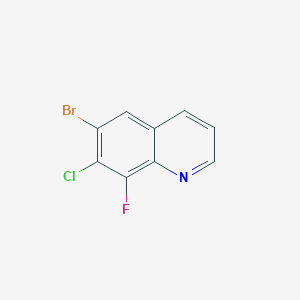
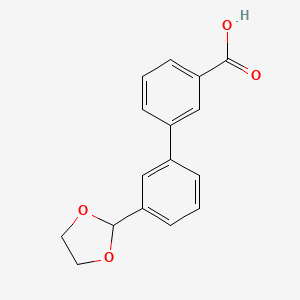
![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)
![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)
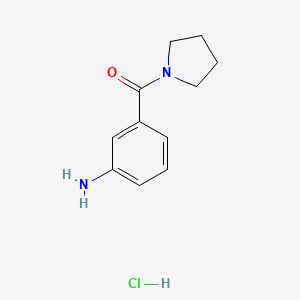
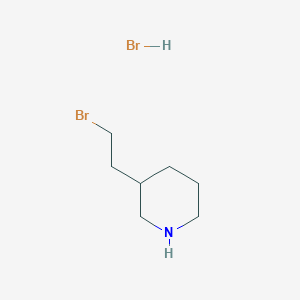
![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)
![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)
